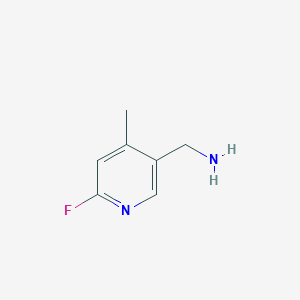

(6-Fluoro-4-methylpyridin-3-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-fluoro-4-methylpyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,3,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAILNORVJOIZKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Acid Base Extraction

This classical and highly effective technique exploits the basicity of the amine. libretexts.org The crude reaction mixture, dissolved in a water-immiscible organic solvent, is washed with an aqueous acidic solution (e.g., dilute HCl). wikipedia.orgmnstate.edu The basic amine is protonated to form an ammonium (B1175870) salt, which is soluble in the aqueous layer, while neutral and acidic impurities remain in the organic layer. libretexts.org

Extraction: R-NH₂ (organic) + HCl (aqueous) → R-NH₃⁺Cl⁻ (aqueous)

Recovery: The aqueous layer containing the amine salt is separated, and the pH is raised by adding a base (e.g., NaOH, Na₂CO₃) to regenerate the free amine. mnstate.edu

Back-Extraction: R-NH₃⁺Cl⁻ (aqueous) + NaOH (aqueous) → R-NH₂ (organic) + NaCl (aqueous) + H₂O

The liberated free amine, now insoluble in the aqueous layer, is then extracted back into a fresh portion of an organic solvent. This method is excellent for removing non-basic impurities and is often the first step in a purification sequence. wikipedia.org

Chromatography

is a powerful tool for purifying amines, though challenges can arise from the interaction of the basic amine with the stationary phase. biotage.com

Normal-Phase (Silica Gel): Standard silica (B1680970) gel is acidic and can lead to strong adsorption of basic amines, resulting in poor separation, peak tailing, and potential product loss. biotage.comwordpress.com This issue is commonly mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase. wordpress.com This deactivates the acidic sites on the silica surface, allowing for better elution of the amine.

Amine-Functionalized or Deactivated Silica: Using stationary phases where the silica surface has been chemically modified with amine groups (e.g., KP-NH columns) can provide excellent separation of basic compounds without the need for mobile phase modifiers. teledyneisco.com

Reversed-Phase (C18): Reversed-phase flash chromatography or HPLC is also a viable option, particularly for polar amines. teledyneisco.com Separations are often performed using water/acetonitrile or water/methanol mobile phases. Using a slightly basic mobile phase (e.g., by adding ammonium (B1175870) hydroxide (B78521) or triethylamine) can ensure the amine is in its neutral, free-base form, which often improves peak shape and retention. biotage.com

Table 2: Comparison of Chromatographic Techniques for Amine Purification

| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate + 0.1-1% Triethylamine or Ammonia | Widely available, cost-effective. | Peak tailing without modifier, potential for irreversible adsorption. biotage.comwordpress.com |

| Modified Normal-Phase | Amine-functionalized Silica | Hexane/Ethyl Acetate | Excellent peak shape, high recovery for basic compounds. | Higher cost of stationary phase. teledyneisco.com |

| Reversed-Phase | C18 Silica | Water/Acetonitrile or Water/Methanol (often with buffer or basic modifier) | Good for polar amines, predictable elution. | May require lyophilization to remove aqueous solvent. teledyneisco.com |

Crystallization

Reactivity of the Pyridine (B92270) Nucleus in (6-Fluoro-4-methylpyridin-3-yl)methanamine

The reactivity of the pyridine core in this compound is dictated by the interplay of its constituent functional groups. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences its susceptibility to both nucleophilic and electrophilic attack. This baseline reactivity is further modulated by the substituents: a strongly electron-withdrawing fluorine atom at the C6 position, an electron-donating methyl group at C4, and an aminomethyl group at C3.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-poor aromatic systems, such as pyridine, particularly when a good leaving group is present. nih.gov The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govpkusz.edu.cn The aromaticity is then restored by the departure of the leaving group.

For SNAr to occur, the ring must be activated by electron-withdrawing groups. In pyridine derivatives, the ring nitrogen itself acts as a powerful activating group, effectively stabilizing the negative charge of the Meisenheimer complex, especially when the attack occurs at the ortho (C2/C6) or para (C4) positions. wikipedia.orgresearchgate.net In the case of this compound, the fluorine atom is located at the C6 position (ortho to the nitrogen), which is a highly activated site for nucleophilic attack.

In the context of SNAr reactions, the typical leaving group ability observed in aliphatic SN2 reactions (I > Br > Cl > F) is inverted. For SNAr, the reactivity order is F > Cl ≈ Br > I. nih.govresearchgate.net This counterintuitive trend is because the first step of the reaction—the nucleophilic attack and formation of the Meisenheimer complex—is typically the rate-determining step, not the elimination of the leaving group. pkusz.edu.cnnih.gov

The activated C6 position of the this compound ring is susceptible to displacement by a wide array of nucleophiles. This allows for the introduction of diverse functionalities onto the pyridine core.

Heteroatom-Based Nucleophiles: Oxygen nucleophiles (such as alkoxides and phenoxides), nitrogen nucleophiles (including ammonia, primary, and secondary amines), and sulfur nucleophiles (like thiolates) are commonly used in SNAr reactions with fluoropyridines. wikipedia.orgrsc.org These reactions provide straightforward routes to the corresponding ethers, amines, and thioethers. The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than the reaction with 2-chloropyridine, highlighting the enhanced reactivity conferred by the fluorine leaving group. pkusz.edu.cn

Carbon-Based Nucleophiles: Stabilized carbanions, such as enolates and organometallic reagents, can also serve as nucleophiles to form new carbon-carbon bonds, although these reactions can be more condition-dependent.

The table below illustrates typical SNAr reactions on activated fluoropyridine systems, which serve as models for the expected reactivity of this compound.

| Nucleophile Type | Example Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|---|

| Oxygen (O) | Sodium Methoxide (NaOMe) | 6-Methoxy-4-methylpyridin-3-yl)methanamine | KOtBu, THF, 50 °C pkusz.edu.cn |

| Nitrogen (N) | Pyrrolidine | (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine | Base (e.g., K₂CO₃), DMF, 80-100 °C pkusz.edu.cnrsc.org |

| Sulfur (S) | Sodium Thiophenoxide (NaSPh) | (4-Methyl-6-(phenylthio)pyridin-3-yl)methanamine | Base, DMF or DMSO, elevated temperature wikipedia.org |

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a ring hydrogen with an electrophile. acs.orgusgs.gov Unlike benzene, the pyridine ring is highly deactivated towards electrophilic attack. researchgate.net The electronegative nitrogen atom reduces the electron density of the ring, making it less nucleophilic. Furthermore, the reaction conditions for many SEAr processes (e.g., nitration, sulfonation) are acidic, which leads to the protonation of the basic pyridine nitrogen. This forms a pyridinium ion, which is even more strongly deactivated. researchgate.net

In this compound, the situation is complex:

Deactivating Groups: The ring nitrogen and the highly electronegative fluorine atom strongly deactivate the ring towards electrophiles.

Activating Groups: The methyl group at C4 and the aminomethyl group at C3 are electron-donating and would typically activate the ring and direct electrophiles to their ortho and para positions.

The combined effect is a heavily deactivated ring system where SEAr reactions are expected to be extremely difficult, requiring harsh conditions if they proceed at all. Direct electrophilic substitution on the pyridine ring of this compound is generally considered synthetically unviable. researchgate.net

While ionic reactions on the pyridine nucleus are dominated by nucleophilic substitution, radical substitution provides an alternative pathway for functionalization, particularly for introducing alkyl and acyl groups. The most prominent example is the Minisci reaction. researchgate.net

The Minisci reaction involves the addition of a carbon-centered radical to an electron-deficient N-heterocycle. researchgate.net The reaction is performed under acidic conditions to protonate the pyridine nitrogen, which further lowers the energy of the ring's LUMO and increases its susceptibility to radical attack. psu.edu The mechanism involves the generation of a radical (often from a carboxylic acid via oxidative decarboxylation), which then attacks the pyridinium ion. The resulting radical cation is then oxidized and deprotonated to restore aromaticity. researchgate.net

For pyridinium ions, radical attack occurs preferentially at the electron-deficient C2 and C4 positions. researchgate.netpsu.edu In the case of this compound, the C2 and C6 positions are the most likely sites of attack. Since the C6 position is already substituted with fluorine, the C2 position would be the primary target for radical functionalization. Studies on the related compound 4-chloro-3-fluoropyridine have shown excellent regioselectivity for radical attack at the C2 position. psu.edu

| Aspect | Description |

|---|---|

| Reaction Type | Nucleophilic Radical Substitution |

| Key Reagents | Radical precursor (e.g., carboxylic acid, alkyl peroxide), Oxidant (e.g., (NH₄)₂S₂O₈), Silver salt (e.g., AgNO₃), Acid (e.g., H₂SO₄) researchgate.net |

| Mechanism | 1. Radical generation. 2. Attack on protonated pyridine. 3. Rearomatization. researchgate.net |

| Regioselectivity | Preferential attack at C2/C6 and C4 positions of the pyridinium ion. psu.edu |

The reactivity of the pyridine nucleus can be fundamentally altered by oxidizing the ring nitrogen to a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst.

The formation of the N-oxide has profound electronic consequences:

The N-oxide moiety acts as a strong resonance electron-donating group, increasing the electron density at the C2, C4, and C6 positions. This activates the ring, particularly the C4 position, towards electrophilic aromatic substitution . For example, nitration of pyridine-N-oxide occurs readily at the 4-position, a reaction that is not feasible on pyridine itself.

The N-oxide oxygen can be activated by electrophilic reagents like phosphorus oxychloride (POCl₃) or acetic anhydride. This activation converts the oxygen into a good leaving group and renders the C2 and C4 positions highly electrophilic and susceptible to nucleophilic aromatic substitution . Subsequent removal of the oxygen atom (deoxygenation), often with zinc dust or PCl₃, can restore the pyridine ring.

This dual reactivity makes N-oxidation a powerful strategic tool. For this compound, conversion to the corresponding N-oxide would likely facilitate electrophilic attack at the C2 position (as C4 is substituted and C6 bears the fluorine) and provide a handle for introducing nucleophiles at the C2 position after activation.

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | In a chlorinated solvent (e.g., CH₂Cl₂) at room temperature. | |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Heating in glacial acetic acid. | |

| Hydrogen Peroxide (H₂O₂) / Methyltrioxorhenium (MTO) | Catalytic MTO in a suitable solvent. | |

| Caro's Acid (H₂SO₅) | Aqueous conditions, neutral or basic pH. |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Reactivity of the Aminomethyl Group in this compound

The aminomethyl group (-CH₂NH₂) is a primary aliphatic amine, which serves as the principal site for many of the molecule's characteristic reactions. Its reactivity is analogous to other primary amines, involving the nucleophilic lone pair of electrons on the nitrogen atom.

The primary amine functionality of this compound is readily susceptible to reactions with electrophiles. These transformations are fundamental in synthetic chemistry for building more complex molecular architectures.

Alkylation: The nitrogen atom can act as a nucleophile, attacking alkyl halides or other alkylating agents to form secondary and tertiary amines. The reaction proceeds via nucleophilic substitution. However, this process can be difficult to control, often resulting in mixtures of mono-, di-, and even tri-alkylated products (quaternary ammonium salts).

Acylation: This is a more controlled reaction where the amine reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is typically high-yielding and is a common method for protecting the amine group or for synthesizing biologically active amide compounds.

Derivatization: Beyond simple alkylation and acylation, the amine can undergo a variety of other derivatization reactions. For instance, reaction with isocyanates or isothiocyanates yields urea and thiourea derivatives, respectively. Reaction with sulfonyl chlorides produces sulfonamides. These reactions are crucial for modifying the compound's properties and for creating diverse chemical libraries for screening purposes.

| Reaction Type | Reagent Class | Example Reagent | Product Class |

|---|---|---|---|

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |

| Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| Sulfonylation | Sulfonyl Chloride | Toluenesulfonyl Chloride (TsCl) | Sulfonamide |

| Urea Formation | Isocyanate | Phenyl Isocyanate (PhNCO) | Urea |

The aminomethyl group can participate in redox reactions, most notably oxidation. The oxidation of primary amines can lead to a range of products depending on the oxidant and reaction conditions. In the context of aminomethyl-substituted pyridines, metal-catalyzed oxidation is a known transformation pathway. For instance, studies on similar compounds, like 2-(aminomethyl) substituted pyridines, have shown that they can undergo oxidation in the presence of copper(II) acetate. researchgate.netresearchgate.net This process involves the oxidation of the methylene (B1212753) group (-CH₂-) adjacent to the amine, often leading to the formation of carbonyl functionalities. researchgate.net Such reactions can result in dicarbonylamide or diimide structures through complex coupling and oxidation mechanisms. researchgate.netresearchgate.net

A hallmark reaction of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and reversible. libretexts.org The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration of this intermediate yields the C=N double bond of the imine. libretexts.org

The formation of imines from this compound serves as a versatile synthetic handle. These imines can be further reduced to secondary amines or used as intermediates in the synthesis of more complex heterocyclic systems. The incorporation of fluorine into imine structures is a known strategy in medicinal chemistry to modulate the biological and chemical properties of molecules. nih.gov

Interplay of Substituents on Molecular Reactivity

The reactivity of this compound is not solely defined by its aminomethyl group but is significantly modulated by the electronic effects of the fluorine and methyl substituents on the pyridine ring.

Fluorine is the most electronegative element, and its presence on the pyridine ring at position 6 exerts a powerful electron-withdrawing inductive effect (-I). This effect has several important consequences:

Reduced Basicity: The fluorine atom withdraws electron density from the entire ring system, including the nitrogen atom. This reduces the availability of the nitrogen's lone pair for protonation, making the pyridine ring less basic compared to unsubstituted pyridine. wikipedia.org

Ring Deactivation: The electron-withdrawing nature of fluorine deactivates the pyridine ring towards electrophilic aromatic substitution (SEAr), making such reactions significantly more difficult than on benzene or electron-rich heterocycles. wikipedia.orglibretexts.org

Activation for Nucleophilic Aromatic Substitution (SNAr): Conversely, the fluorine atom strongly activates the pyridine ring for SNAr reactions, particularly at the positions ortho and para to it (positions 3 and 5). Fluoropyridines are known to be significantly more reactive towards nucleophiles than their chloro- or bromo- counterparts. acs.org This makes the fluorine atom itself a potential leaving group for substitution by strong nucleophiles under certain conditions.

The impact of fluorination on the electronic structure of pyridines has been studied, confirming that it alters intramolecular charge delocalization and ring bond strengths. rsc.org

The methyl group at position 4 introduces both electronic and steric effects that contrast with those of the fluorine atom.

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation. This effect slightly increases the electron density of the pyridine ring, partially counteracting the strong deactivating effect of the fluorine atom and the ring nitrogen. nih.gov This donation of electron density can influence the regioselectivity of certain reactions. Studies on substituted pyridine complexes show that such groups impact the electronic properties and reactivity of the molecule. nih.govnih.gov

Steric Effects: While the steric hindrance from a methyl group at the 4-position is generally considered moderate, it can influence the approach of bulky reagents to the adjacent positions or the pyridine nitrogen. However, its primary influence remains electronic. In complexes with metal centers, the orientation of the pyridine ring can be affected by the methyl group. researchgate.net

| Substituent | Position | Electronic Effect | Impact on Pyridine Ring Reactivity |

|---|---|---|---|

| Fluoro (-F) | 6 | Strongly electron-withdrawing (-I) | Decreases basicity; Deactivates for SEAr; Activates for SNAr |

| Methyl (-CH₃) | 4 | Weakly electron-donating (+I, hyperconjugation) | Slightly increases electron density; Partially counteracts deactivating effects |

| Aminomethyl (-CH₂NH₂) | 3 | Weakly electron-withdrawing (-I) due to N | Slight deactivation of the ring; Primarily acts as a reactive functional group |

Advanced Spectroscopic and Computational Analysis in Research on 6 Fluoro 4 Methylpyridin 3 Yl Methanamine

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of a synthesized compound. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide detailed information about the atomic arrangement and chemical bonding within (6-Fluoro-4-methylpyridin-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) NMR for Chemical Environment and Coupling Analysis

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton. For instance, the aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl protons (-CH₃) would resonate further upfield (around δ 2.0-3.0 ppm), while the methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) would likely appear in the range of δ 3.5-4.5 ppm.

Spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information. The coupling constants (J) can help to deduce the relative positions of substituents on the pyridine ring. For example, the coupling between the aromatic protons can confirm their ortho, meta, or para relationship.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Pyridine) | ~8.0 | d | ~2.5 |

| H-5 (Pyridine) | ~7.2 | d | ~8.5 |

| -CH₂NH₂ | ~3.9 | s | - |

| -CH₃ | ~2.4 | s | - |

Carbon (¹³C) NMR for Carbon Framework Identification

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the carbon atom and its neighbors. Aromatic carbons of the pyridine ring typically resonate in the δ 110-160 ppm range. The carbon atom bonded to the fluorine (C-6) will exhibit a large C-F coupling constant, which is a characteristic feature. The methyl carbon (-CH₃) is expected to appear at a higher field (δ 15-25 ppm), while the methylene carbon (-CH₂NH₂) would be found in the δ 40-50 ppm region.

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

Given the presence of a fluorine atom, Fluorine (¹⁹F) NMR spectroscopy is a crucial technique for characterization. ¹⁹F NMR is highly sensitive and provides a clean spectrum, often with a single peak for a monofluorinated compound like this one. The chemical shift of the fluorine signal provides information about its electronic environment. Furthermore, coupling between the fluorine nucleus and nearby protons (H-5) or carbons (C-5, C-6) can be observed, further confirming the structure.

2D NMR Techniques for Connectivity and Conformational Studies

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish definitive correlations between atoms. A COSY experiment would show correlations between coupled protons, for example, between the aromatic protons on the pyridine ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra. These techniques are instrumental in piecing together the complete molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H stretching of the aromatic and aliphatic (methyl and methylene) groups in the 2800-3100 cm⁻¹ range.

C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

C-F stretching , which is typically a strong band in the 1000-1300 cm⁻¹ range.

N-H bending of the amine group around 1600 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the vibrations of the pyridine ring and the C-C and C-H bonds of the methyl group.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Primary Amine (-NH₂) | N-H Bend | ~1600 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H (-CH₃, -CH₂) | C-H Stretch | 2850-3000 |

| Pyridine Ring | C=N, C=C Stretch | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and any conjugated systems.

For this compound, the primary chromophore is the substituted pyridine ring. The presence of π-bonds and non-bonding (lone pair) electrons on the nitrogen and fluorine atoms allows for specific types of electronic transitions, mainly π→π* and n→π*. youtube.com

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands in the UV region. The conjugated π-system of the pyridine ring is primarily responsible for these absorptions.

n→π Transitions:* These involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the ring nitrogen or the fluorine atom, to a π* antibonding orbital. uzh.ch These transitions are generally of lower energy and have weaker absorption intensity compared to π→π* transitions. youtube.com

The substituents on the pyridine ring—fluoro, methyl, and aminomethyl groups—influence the energy of these transitions through electronic effects. The electron-donating or withdrawing nature of these groups can alter the energy levels of the molecular orbitals, causing a shift in the absorption maximum (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. Analysis of the UV-Vis spectrum provides critical insights into the electronic properties and conjugation within the molecule.

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) | Associated Molecular Orbitals |

|---|---|---|---|

| π→π | 200-280 | 2,000 - 15,000 | HOMO (π) → LUMO (π) |

| n→π | 280-350 | 10 - 1,000 | HOMO (n) → LUMO (π) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, which measures molecular weight to the nearest integer, HRMS can measure mass with extremely high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₇H₉FN₂. HRMS analysis would involve ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting molecular ion. The experimentally measured accurate mass is then compared to the theoretical exact mass calculated from the sum of the exact masses of its constituent isotopes (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁴N = 14.003074).

The confirmation of the precise molecular weight is a critical step in structure elucidation, providing strong evidence for the compound's identity and purity. It allows differentiation between isomers and other compounds that may share the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₉FN₂ |

| Nominal Mass | 140 |

| Theoretical Exact Mass [M+H]⁺ | 141.08259 Da |

| Required Accuracy | ± 5 ppm |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thereby determine the precise positions of each atom.

If a suitable single crystal of this compound could be grown, X-ray crystallographic analysis would provide a wealth of structural information. This includes:

Absolute Conformation: The exact spatial orientation of all atoms, including the conformation of the flexible aminomethyl side chain relative to the pyridine ring.

Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds, offering insight into hybridization and bond character.

Intermolecular Interactions: Details of how molecules are arranged in the crystal lattice, revealing information about hydrogen bonding, π-stacking, and other non-covalent interactions that govern the solid-state structure.

This technique provides an unambiguous structural proof, confirming connectivity and revealing the preferred conformation of the molecule in the solid phase.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Z | Number of molecules per unit cell |

| R-factor | Measure of agreement between experimental and calculated structure factors |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is widely employed to predict molecular properties, including geometries, vibrational frequencies, and electronic characteristics. By using functionals such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), a detailed theoretical model of the molecule can be constructed. scispace.com

For this compound, a DFT-based geometry optimization would calculate the lowest energy conformation of the molecule in the gas phase or in a solvent. This process determines the most stable arrangement of the atoms by finding the minimum on the potential energy surface. The output provides precise theoretical values for bond lengths, bond angles, and dihedral angles. researchgate.net These optimized structural parameters serve as the foundation for further computational analyses and can be compared with experimental data from X-ray crystallography if available.

| Parameter | Description | Example Bond/Angle |

|---|---|---|

| Bond Length | Internuclear distance between two bonded atoms (Å) | C-F, N-H, C-C |

| Bond Angle | Angle between three connected atoms (°) | C-C-N, H-N-H |

| Dihedral Angle | Torsional angle describing the rotation around a bond (°) | F-C-C-C |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for understanding and predicting chemical reactivity. nih.gov The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be considered the "electron-donating" orbital. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles.

LUMO: This is the "electron-accepting" orbital. Areas with high LUMO density represent sites that are favorable for attack by nucleophiles. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would identify the most probable sites for electrophilic and nucleophilic reactions, providing valuable predictive insight into its chemical behavior. researchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Ionization potential, electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron affinity, electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and kinetic stability |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | Measure of polarizability and reactivity |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals.

This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can identify stabilizing electronic delocalizations. The strength of these interactions is calculated using second-order perturbation theory and is expressed as a stabilization energy, E(2). aimspress.com

For this compound, NBO analysis would reveal:

Charge Distribution: The natural atomic charges on each atom, offering a more chemically meaningful representation than other methods.

Hyperconjugative Effects: Interactions such as the delocalization of electron density from the nitrogen lone pairs (n) or C-H sigma bonds (σ) into empty antibonding orbitals (σ* or π*) of the pyridine ring.

Hybridization: The specific hybridization of atoms, which relates directly to the molecular geometry.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N₅ | π(C₃-C₄) | Value | n → π |

| π(C₁-C₂) | π(C₃-C₄) | Value | π → π |

| σ(C-H) | σ(C-F) | Value | σ → σ |

Note: "Value" indicates where calculated data would be presented. LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. It is crucial for predicting how a molecule will interact with other chemical species, particularly in biological systems where electrostatic interactions govern ligand-receptor binding. The MEP map identifies regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

For this compound, an MEP map would be generated using quantum chemical calculations, typically employing Density Functional Theory (DFT). The map would highlight specific regions of interest:

Negative Potential (Red/Yellow): These electron-rich areas are prime targets for electrophilic attack. In this molecule, the highest negative potential is expected to be localized on the nitrogen atom of the pyridine ring due to its lone pair of electrons. The fluorine atom, despite its high electronegativity, also contributes to a region of negative potential. These sites are indicative of where hydrogen bonding and interactions with electrophiles or metal cations are most likely to occur.

Positive Potential (Blue): These electron-deficient regions are susceptible to nucleophilic attack. The hydrogen atoms of the aminomethyl group (-CH₂NH₂) are expected to exhibit the most positive potential, making them key sites for interaction with nucleophiles. The hydrogen atoms on the methyl group and the pyridine ring would also show positive potential, though likely to a lesser extent.

By analyzing the MEP map, researchers can predict the molecule's reactivity patterns and its preferred orientation when approaching a biological target. For instance, the distinct positive and negative regions suggest how the molecule could fit into a receptor's binding pocket, forming specific hydrogen bonds and electrostatic interactions that are critical for its biological activity.

Table 1: Predicted Electrostatic Potential Regions of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Pyridine Nitrogen Atom | Strongly Negative | Site for electrophilic attack and hydrogen bond acceptance. |

| Fluorine Atom | Negative | Contributes to electron-rich character, influences hydrogen bonding. |

| Aminomethyl Hydrogens | Strongly Positive | Site for nucleophilic attack and hydrogen bond donation. |

Note: This table is illustrative and based on the general principles of MEP analysis for similar chemical structures.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, offering insights into transition states, activation energies, and reaction kinetics that are often difficult to determine experimentally. For this compound, computational studies can predict its metabolic fate, degradation pathways, or its behavior in synthetic reactions.

Such studies typically involve calculating the potential energy surface for a proposed reaction. By identifying the lowest energy path from reactants to products, the most probable reaction mechanism can be determined. Key parameters obtained from these calculations include:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. A lower activation energy indicates a faster reaction rate.

Transition State Geometry: The high-energy, unstable arrangement of atoms that exists at the peak of the energy barrier.

Reaction Enthalpy (ΔH): The net change in heat content during the reaction, indicating whether it is exothermic or endothermic.

Table 2: Illustrative Data from a Hypothetical Reaction Pathway Calculation

| Reaction Parameter | Definition | Hypothetical Value (Illustrative) | Significance |

|---|---|---|---|

| Activation Energy (Ea) | Minimum energy required to initiate the reaction. | 15-25 kcal/mol | Determines the reaction rate under given conditions. |

| Transition State (TS) | Highest point on the reaction energy profile. | Unstable Intermediate | Characterizes the geometry of the activated complex. |

Note: The values in this table are for illustrative purposes to demonstrate the type of data generated from computational mechanism studies.

Conformational Analysis using Computational Methods

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. This compound has rotational freedom around the single bond connecting the aminomethyl group to the pyridine ring. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them.

Computational methods, particularly DFT and molecular mechanics, are used to systematically explore the conformational landscape of the molecule. bohrium.com This is typically done by performing a relaxed potential energy surface scan, where the dihedral angle of the key rotatable bond is varied incrementally, and the energy of the molecule is minimized at each step.

The results of a conformational analysis for this compound would reveal:

Global Minimum Conformation: The most stable, lowest-energy shape of the molecule. This is often the conformation that binds to a biological target.

Local Minima Conformations: Other stable, but slightly higher-energy, conformers.

Rotational Energy Barriers: The energy required to rotate from one stable conformation to another.

Understanding the preferred conformation and the flexibility of the molecule is crucial for drug design. A rigid molecule might fit perfectly into a specific binding site, while a more flexible molecule could adapt to different receptor environments. The analysis would likely show that the orientation of the -CH₂NH₂ group relative to the plane of the pyridine ring is influenced by steric hindrance from the adjacent methyl group and potential intramolecular interactions involving the fluorine and nitrogen atoms.

Table 3: Example Output of a Conformational Analysis Scan

| Dihedral Angle (Ring-C-N-H) | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| 0° | 5.2 | Unstable (Eclipsed) |

| 60° | 0.0 | Stable (Global Minimum) |

| 120° | 4.8 | Unstable (Eclipsed) |

Note: This table represents a simplified, hypothetical output to illustrate the findings of a computational conformational analysis.

Applications and Research Perspectives of 6 Fluoro 4 Methylpyridin 3 Yl Methanamine in Organic Synthesis and Material Science

Utilization as a Key Building Block in Complex Organic Synthesis

The strategic placement of fluorine, methyl, and aminomethyl substituents on the pyridine (B92270) ring endows (6-Fluoro-4-methylpyridin-3-yl)methanamine with a distinct reactivity profile, making it a sought-after component in the assembly of intricate organic molecules.

Synthesis of Novel Heterocyclic Scaffolds

The primary amine functionality of this compound serves as a versatile handle for the construction of various fused heterocyclic systems. Its reaction with appropriate bifunctional reagents can lead to the formation of novel scaffolds with potential applications in medicinal chemistry and materials science. For instance, similar 3-amino-4-methylpyridines have been utilized in the synthesis of 6-azaindoles through a formal [4+1] cyclization, a reaction that highlights the utility of this structural motif in generating complex heterocyclic frameworks. rsc.orgchemrxiv.org

The presence of the fluorine atom can significantly influence the electronic properties and reactivity of the pyridine ring, potentially directing the course of cyclization reactions and enabling the synthesis of unique heterocyclic systems that would be otherwise difficult to access. Research in this area is focused on exploring the reactivity of this compound with a variety of electrophiles to construct novel pyridopyrimidines, pyridopyrazines, and other fused systems with desirable electronic and photophysical properties.

Role in Multi-step Synthesis of Advanced Intermediates

Beyond the direct synthesis of heterocyclic scaffolds, this compound is a crucial intermediate in multi-step synthetic sequences aimed at producing more complex and functionally rich molecules. rsc.org The aminomethyl group can be readily transformed into a variety of other functional groups, allowing for the elaboration of the molecular structure.

Continuous flow techniques are increasingly being employed for multi-step synthesis, enabling the efficient and safe production of complex molecules. rsc.org The properties of intermediates like this compound are critical for the success of such integrated synthetic processes. A practical and scalable two-step process for a key intermediate of a potent antibiotic drug candidate highlights the importance of developing efficient routes to advanced intermediates. nih.gov

| Intermediate | Synthetic Application | Reference |

| Fluorinated Pyridine Derivatives | Building blocks for pharmaceuticals and agrochemicals | nih.gov |

| 3-Amino-4-methylpyridines | Precursors for 6-azaindole (B1212597) synthesis | rsc.org |

Applications in the Development of Specialty Chemicals

The unique combination of a fluorinated pyridine core and a reactive side chain in this compound makes it an attractive precursor for the synthesis of a range of specialty chemicals.

Intermediates in the Synthesis of Agrochemicals

Fluorinated pyridine derivatives are a cornerstone of the modern agrochemical industry, with many commercial pesticides and herbicides containing this structural motif. nih.govagropages.com The introduction of fluorine can enhance the biological activity, metabolic stability, and transport properties of these molecules. Trifluoromethylpyridines, in particular, are key structural motifs in a number of active agrochemical ingredients. semanticscholar.org

While specific, publicly available examples of agrochemicals derived directly from this compound are not extensively documented, the structural similarity to known agrochemical intermediates suggests its high potential in this area. For instance, compounds containing a 6-chloropyridin-3-yl)methyl moiety have been investigated for pest control. google.com The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds, and this compound represents a valuable building block for generating novel candidates.

| Agrochemical Class | Key Structural Moiety | Reference |

| Herbicides, Insecticides | Trifluoromethylpyridine | nih.govsemanticscholar.org |

| Pest Control Agents | (6-chloropyridin-3-yl)methyl | google.com |

Precursors for Industrial Chemical Production

The reactivity of the aminomethyl group allows for the facile introduction of the (6-fluoro-4-methylpyridin-3-yl)methyl moiety into larger molecular frameworks, making it a potential precursor for a variety of industrial chemicals. These could include polymers, dyes, and other functional materials where the specific electronic and physical properties conferred by the fluorinated pyridine ring are advantageous. The industrial production of such chemicals often relies on scalable and efficient synthetic routes, and the availability of versatile intermediates like this compound is a key enabling factor.

Research Tools and Probes in Chemical and Biochemical Studies

The inherent properties of the fluorinated pyridine ring make derivatives of this compound potentially useful as research tools and probes. The fluorine atom can serve as a sensitive reporter group in 19F NMR spectroscopy, allowing for the study of molecular interactions and conformational changes in biological systems.

Furthermore, the pyridine nitrogen can be quaternized to introduce a positive charge, which can be useful for targeting specific biological macromolecules. While specific applications of this compound as a research probe have yet to be extensively reported, the broader class of fluorinated pyridines is recognized for its potential in the development of imaging agents and biochemical assays. The synthesis of fluorinated pyridine derivatives for use as potential imaging probes is an active area of research.

Chemical Probes in Enzyme Mechanism Investigations

While direct studies employing this compound as a chemical probe to investigate enzyme mechanisms are not readily found in the current body of scientific literature, its structural features suggest potential utility in this area. Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing for the study of that protein's function and mechanism within a biological system.

The aminomethyl group attached to the fluorinated methylpyridine core could serve as a reactive or anchoring point. This amine functionality could be modified to incorporate reporter tags, such as fluorescent dyes or biotin, or reactive groups that could form covalent bonds with enzyme active site residues. Such modified probes would be instrumental in:

Active Site Mapping: By observing where the probe binds within an enzyme, researchers can identify key amino acid residues involved in substrate recognition and catalysis.

Enzyme Inhibition Studies: The pyridine ring system, a common motif in bioactive molecules, could allow the compound to act as a competitive or non-competitive inhibitor for certain enzymes. The fluorine and methyl substituents would influence the compound's electronic properties and steric profile, potentially enhancing its binding affinity and selectivity for a target enzyme.

Further research would be necessary to synthesize derivatives of this compound and evaluate their efficacy as chemical probes for specific enzyme families.

Ligand Scaffolds for Metal Complexes and Catalysis

The structure of this compound makes it a plausible candidate as a ligand scaffold for the synthesis of novel metal complexes with potential applications in catalysis. The nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group can act as donor atoms, allowing the molecule to chelate to a metal center.

Table 1: Potential Coordination Sites of this compound

| Potential Donor Atom | Chemical Group |

|---|---|

| Pyridine Nitrogen | Pyridine Ring |

The formation of stable complexes with transition metals could lead to catalysts for a variety of organic transformations. The electronic and steric properties of the ligand, influenced by the fluoro and methyl groups on the pyridine ring, would play a crucial role in determining the catalytic activity and selectivity of the resulting metal complex.

For instance, complexes derived from substituted pyridine-containing ligands have been explored in various catalytic reactions, including:

Cross-Coupling Reactions: The electronic tuning of the pyridine ring by the fluorine atom could impact the oxidative addition and reductive elimination steps in catalytic cycles like those of Suzuki or Heck reactions.

Asymmetric Catalysis: Chiral versions of this ligand, if synthesized, could be used to create asymmetric catalysts for enantioselective transformations.

While the catalytic applications of metal complexes derived specifically from this compound have not been reported, the foundational principles of coordination chemistry and catalysis suggest this as a promising area for future investigation.

Conclusion and Future Directions in 6 Fluoro 4 Methylpyridin 3 Yl Methanamine Research

Summary of Current Understanding and Research Gaps

Currently, the scientific literature does not extensively detail the synthesis, properties, or reactivity of (6-Fluoro-4-methylpyridin-3-yl)methanamine as a standalone compound. Its most notable role is as a key structural scaffold in the synthesis of complex molecules for Positron Emission Tomography (PET) imaging. Specifically, it forms the core of PET radioligands designed to target enzymes in the brain, such as monoacylglycerol lipase (MAGL), which is involved in endocannabinoid signaling.

The primary and most significant research gap is the lack of foundational chemical knowledge about this compound itself. There is a clear need for published, peer-reviewed studies detailing:

Verified Synthetic Routes: Establishing reliable and efficient methods for its preparation.

Physicochemical Characterization: Comprehensive analysis of its properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS).

Reactivity Profile: Systematic investigation of its chemical behavior and reactions.

Biological Activity: Screening for any inherent biological or pharmacological properties of the compound itself.

Without this fundamental data, its potential as a versatile building block in medicinal chemistry, materials science, and other fields remains largely theoretical and unexplored.

Prospects for Novel Synthetic Methodologies and Scalability

Future research will likely focus on developing efficient and scalable syntheses for this compound. By analogy with similar pyridyl-methanamine compounds, a plausible synthetic strategy would involve the reduction of a nitrile precursor, 6-fluoro-4-methylnicotinonitrile. This transformation is commonly achieved using catalytic hydrogenation with reagents like Raney nickel. ambeed.com

Key challenges in developing these methodologies include:

Precursor Availability: The synthesis of the substituted nicotinonitrile precursor on a large scale may be a multi-step process requiring optimization.

Fluorination Strategy: The introduction of the fluorine atom onto the pyridine (B92270) ring is a critical step. While various fluorination methods exist, achieving regioselectivity and high yield can be challenging. acs.org

Reduction Conditions: The conditions for the nitrile reduction must be carefully controlled to avoid side reactions, such as defluorination or over-reduction of the pyridine ring.

Addressing these challenges is crucial for making this compound more accessible for broader research. The development of a robust, gram-scale synthesis would be a significant step forward, enabling more extensive investigation into its properties and applications. researchgate.netnih.gov

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The structure of this compound suggests a rich and largely unexplored reactivity profile. The molecule contains two key functional groups: a primary amine and a substituted fluoropyridine ring.

The primary amine is expected to undergo a wide range of classical reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to form substituted amines.

Schiff Base Formation: Condensation with carbonyl compounds.

The fluoropyridine ring offers different reactive possibilities. The fluorine atom at the 6-position, ortho to the ring nitrogen, activates the ring toward nucleophilic aromatic substitution (SNAr), allowing the fluorine to be displaced by other nucleophiles under specific conditions. This reactivity provides a handle for further diversification of the scaffold.

Future research should systematically explore these transformations to build a comprehensive understanding of the molecule's chemical behavior.

Interactive Table 1: Potential Chemical Transformations of this compound

| Reaction Type | Reagent/Condition | Functional Group Involved | Expected Product Class |

| Acylation | Acetyl Chloride, Base | Primary Amine | N-substituted Acetamide |

| N-Alkylation | Methyl Iodide, Base | Primary Amine | Secondary/Tertiary Amine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Primary Amine | N-isopropyl Derivative |

| Nucleophilic Substitution | Sodium Methoxide, Heat | Fluoropyridine Ring | 6-methoxy-4-methylpyridin-3-yl derivative |

Future Avenues in the Design and Synthesis of Functional Materials Incorporating the this compound Moiety

Beyond its current role in PET imaging, the unique electronic and structural features of this compound make it an attractive candidate for incorporation into novel functional materials.

Medicinal Chemistry: The fluorinated methylpyridine scaffold is of great interest in drug discovery. nih.gov The specific substitution pattern can influence metabolic stability, binding affinity, and membrane permeability. Future work could involve using this amine as a starting point for creating libraries of new compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and other enzymes.

Coordination Polymers and MOFs: The pyridine nitrogen and the side-chain amine can act as a bidentate chelating ligand for metal ions. This suggests the potential for designing and synthesizing novel coordination polymers or metal-organic frameworks (MOFs). Such materials could have applications in catalysis, gas storage, or as sensors.

Organic Electronics: Pyridine-containing polymers and small molecules are utilized in organic light-emitting diodes (OLEDs) and other electronic devices. The introduction of the fluoro- and methyl- groups can tune the electronic properties (e.g., HOMO/LUMO levels) of resulting materials. Incorporating this moiety into conjugated polymer backbones could lead to new materials with tailored optoelectronic characteristics.

Interactive Table 2: Prospective Research Areas for Functional Material Design

| Research Area | Potential Application | Rationale for Use |

| Medicinal Chemistry | Novel Therapeutics | Fluorine and methyl groups modulate physicochemical properties for drug design. |

| Coordination Chemistry | Catalysis, Gas Storage | Bidentate chelation site (pyridine N, amine N) for forming MOFs. |

| Materials Science | Organic Electronics (OLEDs) | Substituted pyridine core can tune electronic properties of conjugated systems. |

| Agrochemicals | Herbicides, Fungicides | Fluorinated N-heterocycles are a known class of bioactive agrochemical compounds. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Fluoro-4-methylpyridin-3-yl)methanamine?

- Methodology : The compound is typically synthesized via reductive amination of 6-fluoro-4-methylpyridine-3-carbaldehyde using ammonia or methylamine in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN). Alternative routes include nucleophilic substitution of halogenated precursors (e.g., 3-chloro-6-fluoro-4-methylpyridine) with ammonia under controlled temperatures (60–80°C) .

- Key Considerations : Purity of intermediates (e.g., aldehyde or halogenated precursors) significantly impacts yield. Catalytic hydrogenation (Pd/C or Raney Ni) may be employed for deprotection or reduction steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for purity assessment .

- NMR : H NMR in DMSO-d6 or CDCl3 resolves fluorinated and methyl groups (δ 2.3–2.5 ppm for CH3; δ 4.1–4.3 ppm for CH2NH2) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (m/z ~154.2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in reductive amination?

- Parameters to Test :

- Temperature : Higher yields (>75%) are observed at 50–60°C compared to room temperature .

- Catalyst Selection : NaBH(OAc)3 outperforms NaBH4 in sterically hindered pyridine systems due to milder reactivity .

- Solvent Choice : Dichloromethane or THF minimizes side reactions compared to polar solvents like methanol .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Case Study : Discrepancies in solubility (e.g., 12 mg/mL in water vs. 35 mg/mL in DMF) may arise from:

- Crystallinity : Amorphous vs. crystalline forms affect dissolution rates .

- pH Dependency : Protonation of the amine group enhances aqueous solubility at acidic pH (e.g., pH 3–4) .

Q. How can positional isomerism during synthesis be detected and mitigated?

- Challenge : Fluorine and methyl groups on pyridine rings may lead to regioisomers (e.g., 5-fluoro vs. 6-fluoro derivatives).

- Analytical Solutions :

- 2D NMR (COSY, NOESY) : Correlates spatial proximity of substituents to confirm regiochemistry .

- X-ray Crystallography : Defines absolute configuration if single crystals are obtainable .

Method Development Questions

Q. What chromatographic methods are optimal for separating this compound from byproducts?

- HPLC Optimization :

| Column | Mobile Phase | Flow Rate | Detection | Retention Time |

|---|---|---|---|---|

| C18 (5 µm) | 70:30 ACN/0.1% FA | 1.0 mL/min | UV 254 nm | 6.2 min |

| HILIC | 50:50 ACN/Am. Acetate | 0.8 mL/min | ELSD | 8.5 min |

Q. How do steric and electronic effects influence the reactivity of this compound in coupling reactions?

- Steric Effects : The 4-methyl group hinders nucleophilic attack at the 3-position, favoring reactions at the amine group .

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity of adjacent carbons, enabling Suzuki-Miyaura couplings at the 2-position .

- Experimental Design : Compare reactivity with non-fluorinated analogs using kinetic studies (e.g., NMR reaction monitoring) .

Data Contradiction Analysis

Q. Why do computational vs. experimental pKa values for this compound differ?

- Hypothesis : Computational models may underestimate solvation effects or inductive interactions from fluorine.

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.